5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 351336-16-8
VCID: VC21473001
InChI: InChI=1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3
SMILES: COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=O
Molecular Formula: C14H12O5
Molecular Weight: 260.24g/mol

5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester

CAS No.: 351336-16-8

Cat. No.: VC21473001

Molecular Formula: C14H12O5

Molecular Weight: 260.24g/mol

* For research use only. Not for human or veterinary use.

5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester - 351336-16-8

Specification

CAS No. 351336-16-8
Molecular Formula C14H12O5
Molecular Weight 260.24g/mol
IUPAC Name methyl 5-[(2-formylphenoxy)methyl]furan-2-carboxylate
Standard InChI InChI=1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3
Standard InChI Key SKQZGCQIJHCKTI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=O
Canonical SMILES COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester is identified by its systematic IUPAC name and several alternative designations used in commercial and research contexts. The compound has been assigned the unique Chemical Abstracts Service (CAS) registry number 351336-16-8, which serves as its definitive identifier in chemical databases and literature .

PropertyValue
Molecular FormulaC14H12O5
Molecular Weight260.24 g/mol
InChIInChI=1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3
InChI KeySKQZGCQIJHCKTI-UHFFFAOYSA-N
Physical StateLiquid to off-white/light yellow powder (supplier dependent)

The molecular structure incorporates several key functional groups:

  • A furan-2-carboxylic acid methyl ester moiety

  • A phenoxy group with a formyl (aldehyde) substituent at the ortho position

  • A methylene bridge connecting these two principal structural components

The compound contains a total of five oxygen atoms distributed across the ester, ether, furan ring, and aldehyde functional groups, contributing to its moderate polarity and potential hydrogen-bonding capabilities .

Physical and Chemical Properties

Physical Characteristics

The physical appearance of 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester varies somewhat according to different supplier specifications. Some sources describe it as a liquid , while others characterize it as an off-white to light yellow powder . This variation may reflect differences in purification methods, crystallization conditions, or possibly the presence of different polymorphic forms.

Chemical Reactivity

Based on its structure, 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester would be expected to exhibit reactivity primarily at its functional groups:

  • The aldehyde group presents a reactive site for nucleophilic addition reactions, potential condensation with amines to form imines, and oxidation to the corresponding carboxylic acid

  • The methyl ester function is susceptible to hydrolysis, transesterification, and reduction reactions

  • The furan ring may participate in electrophilic aromatic substitution, though with limited regioselectivity due to existing substitution

  • The ether linkage is generally stable under neutral conditions but may cleave under strongly acidic conditions

These reactive centers make the compound potentially valuable as a building block in organic synthesis and pharmaceutical development .

Applications and Uses

Research Applications

5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester is primarily designated as a research chemical, suggesting its utility in organic synthesis, medicinal chemistry, and related fields . The presence of multiple functional groups provides opportunities for further derivatization and incorporation into more complex molecular structures.

Specific research applications may include:

  • Serving as a precursor in the synthesis of heterocyclic compounds with potential biological activity

  • Functioning as a building block in the development of pharmaceutical libraries

  • Providing a scaffold for structure-activity relationship studies in drug discovery programs

Related Compounds

Structural Analogs

While focusing primarily on 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester (CAS 351336-16-8), it is worth noting the existence of structurally related compounds that share similar core features with slight modifications.

One such analog is 5-(2-Ethoxy-4-formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester (CAS 733796-13-9), which differs from the title compound by the addition of an ethoxy group and repositioning of the formyl group from the 2-position to the 4-position on the phenoxy ring. This related compound has a molecular formula of C16H16O6 and a corresponding increase in molecular weight to 304.298 g/mol.

Such structural analogs may offer complementary properties and potentially different reactivity profiles, expanding the chemical space available for research applications and structure-activity relationship studies.

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